N-(5-chloropyridin-2-yl)-2-cyanoacetamide molecular weight and formula
N-(5-chloropyridin-2-yl)-2-cyanoacetamide molecular weight and formula
Technical Whitepaper: N-(5-chloropyridin-2-yl)-2-cyanoacetamide Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry
Executive Summary
N-(5-chloropyridin-2-yl)-2-cyanoacetamide (CAS: 157141-56-5) represents a high-value scaffold in modern heterocyclic synthesis.[1] Structurally characterized by a chloropyridine pharmacophore linked to a reactive methylene nitrile, this compound serves as a "linchpin" intermediate. Its unique electronic profile—combining the electron-deficient pyridine ring with the acidic methylene protons—enables diverse divergent synthesis pathways, including Knoevenagel condensations and Gewald-type cyclizations. This guide provides a definitive technical reference for its properties, synthesis, and application in developing bioactive heterocyclic hybrids.
Part 1: Molecular Identity & Physicochemical Properties
This section establishes the fundamental chemical identity of the compound, distinguishing it from its metabolic precursors.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | N-(5-chloropyridin-2-yl)-2-cyanoacetamide |
| Common ID | 2-Cyano-N-(5-chloro-2-pyridinyl)acetamide |
| CAS Number | 157141-56-5 |
| Molecular Formula | C₈H₆ClN₃O |
| Molecular Weight | 195.61 g/mol |
| Exact Mass | 195.020 g/mol |
| SMILES | Clc1cnc(NC(=O)CC#N)cc1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| Key Functional Groups | Nitrile (–C≡N), Amide (–NH–CO–), Chloropyridine |
Structural Analysis
The molecule exhibits amide-iminol tautomerism , though the amide form predominates in the solid state. The presence of the chlorine atom at the C5 position of the pyridine ring enhances lipophilicity (logP modulation) and metabolic stability compared to the unsubstituted analog, making it a preferred scaffold for drug candidates targeting kinase binding pockets.
Part 2: Synthetic Methodology
The synthesis of N-(5-chloropyridin-2-yl)-2-cyanoacetamide relies on a nucleophilic acyl substitution mechanism. The following protocol is optimized for yield and purity, minimizing the formation of bis-acylated byproducts.
Core Synthesis Protocol
Reaction: Aminolysis of ethyl cyanoacetate by 2-amino-5-chloropyridine.
Reagents:
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Substrate: 2-Amino-5-chloropyridine (1.0 eq)
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Reagent: Ethyl cyanoacetate (1.2 eq) or Cyanoacetic acid (with coupling agent)
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Solvent: Xylene or Ethanol (high boiling point preferred for thermal activation)
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Catalyst: Piperidine (catalytic amount) or thermal reflux
Step-by-Step Workflow:
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Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using xylene), dissolve 2-amino-5-chloropyridine in the solvent.
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Addition: Add ethyl cyanoacetate dropwise to the stirring solution.
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Activation: Heat the reaction mixture to reflux (approx. 140°C for xylene).
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Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear.
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Work-up: Cool the mixture to room temperature. The product often precipitates directly.
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Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain analytical grade crystals.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the exocyclic amine nitrogen of the pyridine onto the ester carbonyl. The electron-withdrawing chlorine on the pyridine ring reduces the nucleophilicity of the amine, often requiring higher temperatures or longer reaction times compared to non-chlorinated analogs.
Figure 1: Synthetic pathway for the production of N-(5-chloropyridin-2-yl)-2-cyanoacetamide via aminolysis.
Part 3: Applications in Drug Design
This compound is not merely an end-product but a versatile divergent intermediate . Its "active methylene" group (CH₂) between the nitrile and carbonyl is highly acidic (pKa ~11), making it a prime candidate for Knoevenagel condensations and subsequent cyclizations.
Key Transformations:
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Knoevenagel Condensation: Reaction with aromatic aldehydes yields arylidene derivatives (acrylamides). These are potent Michael acceptors often screened for antimicrobial and anticancer activity.
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Gewald Reaction: Reaction with elemental sulfur and aldehydes leads to 2-aminothiophenes .
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Pyridinone Synthesis: Cyclization with 1,3-dicarbonyls creates fused heterocyclic systems.
Case Study: Synthesis of Bioactive Pyrazoles Researchers utilize this amide to synthesize pyrazole-based kinase inhibitors. By reacting the Knoevenagel adduct with hydrazine hydrate, the linear chain cyclizes to form a pyrazole ring fused to the chloropyridine moiety.
Figure 2: Divergent synthesis pathways utilizing the active methylene and nitrile functionalities.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectroscopic markers must be validated.
1. Infrared Spectroscopy (FT-IR):
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Nitrile (–C≡N): Sharp, distinct band at 2261 cm⁻¹ . This is the most diagnostic peak.
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Amide Carbonyl (C=O): Strong absorption at 1678–1690 cm⁻¹ .
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NH Stretch: Broad band around 3200–3400 cm⁻¹ .
2. ¹H NMR (DMSO-d₆, 400 MHz):
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Methylene Protons (–CH₂–): A distinct singlet at δ 3.98 ppm .[1] Integration = 2H.[1]
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Amide Proton (–NH–): A broad singlet downfield, typically δ 10.8–11.0 ppm .
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Pyridine Protons:
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H-3 (d): ~δ 8.1 ppm
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H-4 (dd): ~δ 7.9 ppm
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H-6 (d): ~δ 8.4 ppm (Deshielded by ring nitrogen and chlorine).
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3. Mass Spectrometry (ESI-MS):
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[M+H]⁺: 196.05 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
References
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Attia, E. S., et al. (2020).[1] Utilization of 5-Chloro-2-(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ChemistrySelect, 5(6), 1797–1802. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine (Precursor Data). National Library of Medicine. Retrieved from [Link]
